molecular formula C24H23ClO3 B106303 4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol CAS No. 128585-01-3

4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol

Cat. No. B106303
M. Wt: 394.9 g/mol
InChI Key: ISISSTPNAJAQFE-VHXPQNKSSA-N
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Description

The compound “4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol” is a chemical compound with the CAS number 128585-01-3 . It is also known as (Z)-4-(1-(2-CHLOROETHYL)-2-(4-(2-HYDROXYETHOXY)PHENYL)-2-PHENYLVINYL)PHENOL .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, degradable acetal-linkage-containing epoxy resins were synthesized through the addition reaction of 2,2-bis(4-hydroxycyclohexyl)propane (HBA) or 2,2-bis[4-(2-hydroxyethoxy)phenyl]propane (HOBA) with cyclohexane dimethanol vinyl glycidyl ether (CHDMVG) . Another example is the synthesis of a new type of epoxy resin, diglycidyl ether of 9,9-bis [4-(2-hydroxyethoxy) phenyl] fluorine (DGEBEF), which was characterized by 1 H-NMR, FTIR, and FDMS analyses .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a phenol group, an ethoxy group, a phenyl group, and a chloro group. The exact structure would need to be confirmed by spectroscopic methods such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the phenol, ethoxy, phenyl, and chloro groups. Phenols are known to be very reactive towards electrophilic aromatic substitution . The presence of the ethoxy group could also influence the reactivity of the compound.

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. A Material Safety Data Sheet (MSDS) would provide detailed information about the potential hazards, safe handling procedures, and emergency response measures .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. The development of novel degradable epoxy resins, which easily decompose in the presence of organic solvents, are stable in the absence of organic solvents and exhibit high thermal stability and remarkable toughness, could be a potential area of research .

properties

IUPAC Name

4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO3/c25-15-14-23(18-4-2-1-3-5-18)24(19-6-10-21(27)11-7-19)20-8-12-22(13-9-20)28-17-16-26/h1-13,26-27H,14-17H2/b24-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISISSTPNAJAQFE-VHXPQNKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCCO)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=C(C=C2)O)\C3=CC=C(C=C3)OCCO)/CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol

CAS RN

128585-01-3
Record name 4'-Hydroxyospemifene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128585013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-HYDROXYOSPEMIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QE6RRB4CR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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